4-bromo-1-methyl-5-nitro-1H-pyrazole
Overview
Description
The compound "4-bromo-1-methyl-5-nitro-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry. Although the specific compound is not directly studied in the provided papers, related pyrazole compounds have been synthesized and characterized, indicating the interest in this class of compounds for various chemical and biological applications.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 1-(2-nitrobenzoyl)-3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was achieved through a reaction involving nitrobenzoyl and methoxyphenyl components, characterized by IR, NMR, and X-ray diffraction methods . Similarly, reactions involving bromomethyl and nitrouracil derivatives with amines and hydrazines have been studied to synthesize fused-ring pyrimidines, indicating the versatility of pyrazole derivatives in forming complex heterocyclic structures .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often determined using spectroscopic methods such as NMR and IR, as well as X-ray crystallography. For example, the structure of trimeric silver(I) pyrazolates with various substituents was elucidated using these methods, revealing the presence of weak Ag–Ag contacts in some cases . The molecular geometry and vibrational frequencies of pyrazole compounds can also be calculated using density functional theory (DFT), which provides insights into the electronic properties of these molecules .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including metalation, cross-coupling, and cyclization. The bromo and nitro substituents on the pyrazole ring can serve as reactive sites for further functionalization. For instance, the treatment of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide led to methylation, demonstrating the reactivity of the bromo substituent . Additionally, the nitro group can participate in reactions such as denitration when reacted with hydrazines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrazole ring. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties. The hydrogen bonding potential, as seen in various pyrazole compounds, can lead to the formation of dimers or chains, impacting the compound's solid-state properties . The synthesis of 4-substituted-3,5-bis(2-pyridyl)-1H-pyrazoles further illustrates the structural diversity and potential for modification of physical properties through substitution .
Scientific Research Applications
Synthesis of 1,4′-bipyrazoles
- Scientific Field: Organic Chemistry
- Application Summary: 4-Bromopyrazole can be used as a starting material in the synthesis of 1,4′-bipyrazoles .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not provided in the source .
Preparation of Solid Hexacoordinate Complexes
- Scientific Field: Inorganic Chemistry
- Application Summary: 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not provided in the source .
Synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides
- Scientific Field: Organic Chemistry
- Application Summary: A series of innovative 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides were synthesized using a convenient and high-yielding method .
- Methods of Application: The process involved the utilization of chalcones and aminoguanidine hydrochloride under ultrasonic irradiation .
- Results or Outcomes: The outcomes of this application were not provided in the source .
Synthesis of Functionalized Pyrazoles
- Scientific Field: Organic Chemistry
- Application Summary: A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not provided in the source .
Synthesis of 1,3,5-Substituted Pyrazoles
- Scientific Field: Organic Chemistry
- Application Summary: The synthetic pathway consisted of the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol .
- Methods of Application: Pyrazoles were afforded in good to excellent yields (70–95%) at room temperature .
- Results or Outcomes: The outcomes of this application were not provided in the source .
Synthesis of N-Arylpyrazoles
- Scientific Field: Organic Chemistry
- Application Summary: A palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using tBuBrettPhos as a ligand provides N-arylpyrazoles in very good yields .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not provided in the source .
Synthesis of Pyrazoles via [3 + 2] Cycloaddition
- Scientific Field: Organic Chemistry
- Application Summary: A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not provided in the source .
Synthesis of Pyrazoles via Oxidative Cyclization
- Scientific Field: Organic Chemistry
- Application Summary: A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .
- Methods of Application: The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .
- Results or Outcomes: The outcomes of this application were not provided in the source .
Synthesis of N-Arylpyrazoles via Palladium-Catalyzed Coupling
- Scientific Field: Organic Chemistry
- Application Summary: A palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using tBuBrettPhos as a ligand provides N-arylpyrazoles in very good yields .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not provided in the source .
Safety And Hazards
Future Directions
The future directions for “4-bromo-1-methyl-5-nitro-1H-pyrazole” and other pyrazole derivatives could involve further exploration of their diverse pharmacological activities. Given their wide range of biological effects, these compounds could be studied for potential applications in medicine, agriculture, and other fields .
properties
IUPAC Name |
4-bromo-1-methyl-5-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXGHSCAAADKCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361036 | |
Record name | 1H-Pyrazole, 4-bromo-1-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-5-nitro-1H-pyrazole | |
CAS RN |
89607-11-4 | |
Record name | 1H-Pyrazole, 4-bromo-1-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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